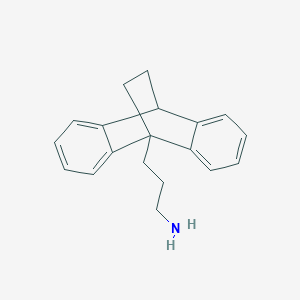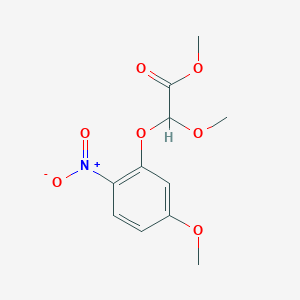
Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate is a chemical compound that has been widely used in scientific research for various purposes. It is a synthetic organic compound that belongs to the class of nitroaromatic compounds.
Mécanisme D'action
The mechanism of action of Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate is not well understood. However, it is believed to act as a nitroaromatic compound that can undergo reduction to form nitroso and hydroxylamine intermediates. These intermediates can then react with various biomolecules such as proteins and DNA to form adducts.
Biochemical and Physiological Effects:
Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been shown to have various biochemical and physiological effects such as:
1. Inhibition of enzyme activity: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been shown to inhibit the activity of various enzymes such as acetylcholinesterase.
2. Induction of DNA damage: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been shown to induce DNA damage in various cell lines.
3. Induction of oxidative stress: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been shown to induce oxidative stress in various cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has various advantages and limitations for lab experiments such as:
Advantages:
1. High purity: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate can be synthesized with high purity using column chromatography.
2. Versatility: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate can be used for various purposes such as organic synthesis, biochemical studies, and fluorescent probing.
Limitations:
1. Toxicity: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate is toxic and can cause harm to living organisms.
2. Limited solubility: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has limited solubility in water, which can limit its use in some experiments.
Orientations Futures
There are various future directions for the use of Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate such as:
1. Development of new fluorescent probes: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate can be used as a scaffold to develop new fluorescent probes for various applications.
2. Investigation of its mechanism of action: Further studies are required to investigate the mechanism of action of Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate.
3. Development of new organic compounds: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate can be used as a reagent to synthesize new organic compounds with various applications.
Conclusion:
In conclusion, Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate is a synthetic organic compound that has been widely used in scientific research for various purposes. It can be synthesized with high purity using column chromatography and has various advantages and limitations for lab experiments. Further studies are required to investigate its mechanism of action and develop new applications for this compound.
Méthodes De Synthèse
Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate is synthesized by the reaction of 5-methoxy-2-nitrophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C. The product is then purified by column chromatography to obtain pure Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate.
Applications De Recherche Scientifique
Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been used in scientific research for various purposes such as:
1. As a reagent in organic synthesis: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate is used as a reagent in organic synthesis to synthesize various organic compounds.
2. As a probe in biochemical studies: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been used as a probe in biochemical studies to investigate the mechanism of action of various enzymes.
3. As a fluorescent probe: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been used as a fluorescent probe to study the binding of various molecules to proteins.
Propriétés
Numéro CAS |
55544-88-2 |
|---|---|
Formule moléculaire |
C11H13NO7 |
Poids moléculaire |
271.22 g/mol |
Nom IUPAC |
methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate |
InChI |
InChI=1S/C11H13NO7/c1-16-7-4-5-8(12(14)15)9(6-7)19-11(18-3)10(13)17-2/h4-6,11H,1-3H3 |
Clé InChI |
VXACZFMHEVLJFB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])OC(C(=O)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1)[N+](=O)[O-])OC(C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





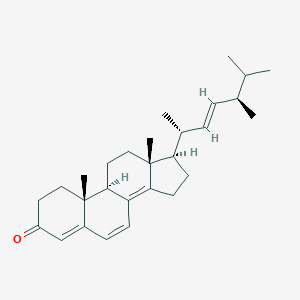

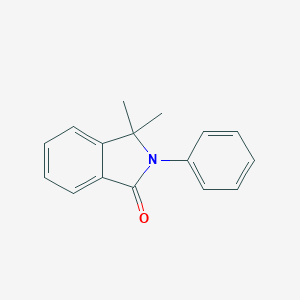

![N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide](/img/structure/B108224.png)



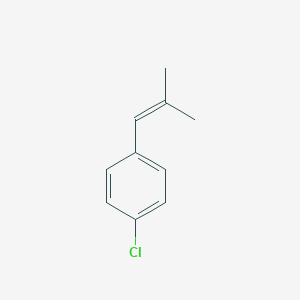
![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)

